5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine is a synthetic compound that belongs to the class of quinazolin-2-amines. This compound features a unique structural motif that combines a quinazoline core with a boronate ester group, specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The presence of the boronate group enhances its potential applications in medicinal chemistry, particularly in drug development and synthesis.
The compound can be classified under the category of organoboron compounds due to the presence of the boron atom within its structure. It is often utilized in various synthetic pathways due to its reactivity and ability to participate in cross-coupling reactions. The compound has been referenced in several scientific studies and patents related to its synthesis and biological applications .
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine typically involves several key steps:
The specific synthetic route may vary based on the desired substituents on the quinazoline ring and the reaction conditions used.
The molecular formula of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine is CHBO, with a molecular weight of approximately 271.12 g/mol .
Key Structural Features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically used for structural characterization .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for constructing more complex molecules with potential biological activity.
The physical properties of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine include:
Chemical properties include its reactivity due to the presence of both amine and boronate functionalities. The compound's stability under ambient conditions is generally good but may vary based on environmental factors such as temperature and humidity.
The applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine span various fields:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, with therapeutic applications documented since the 19th century. The foundational work began in 1869 when Johann Peter Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via the reaction of cyanogens with anthranilic acid [1] [4]. The term "quinazoline" was formalized by Weddige in 1885, replacing earlier designations like "bicyanoamido benzoyl" [1]. This heterocyclic system consists of a fused benzene ring and pyrimidine ring, where nitrogen atom positioning and substituent patterns critically influence bioactivity [10].
The synthetic evolution of quinazolines accelerated with Niementowski's method (1895), utilizing anthranilic acid and formamide under thermal conditions to yield 4(3H)-quinazolinones [4]. Subsequent innovations included Grimmel-Guinther-Morgan synthesis (1946), employing phosphorus trichloride to facilitate condensation between anthranilic acids and amines [1]. These methodologies enabled systematic exploration of structure-activity relationships (SAR), revealing that substitutions at positions 2, 6, and 8 profoundly modulate pharmacological properties [6] [10].
Table 1: Clinically Approved Quinazoline-Based Therapeutics
Drug Name | Therapeutic Target | Indication | Key Structural Features |
---|---|---|---|
Gefitinib | Epidermal Growth Factor Receptor | Non-Small Cell Lung Cancer | 4-anilinoquinazoline |
Raltitrexed | Thymidylate Synthase | Colorectal Cancer | 2-amino-6-methylquinazolin-4-one core |
Idelalisib | Phosphoinositide 3-Kinase delta | Chronic Lymphocytic Leukemia | 5-fluoro-3-phenylquinazolin-4-one |
Halofuginone | Glutamyl-Prolyl Transfer RNA Synthetase | Antiproliferative Agent | 7-bromo-6-chloro-4(3H)-quinazolinone |
Afloqualone | Gamma-Aminobutyric Acid Receptors | Muscle Relaxant | 6-amino-3-(2-methylphenyl) derivative |
Quinazoline's versatility is evidenced by its presence in diverse drug classes: tyrosine kinase inhibitors (e.g., erlotinib), dihydrofolate reductase inhibitors (e.g., trimetrexate), and non-steroidal anti-inflammatory agents (e.g., fluproquazone) [6] [10]. The scaffold's capacity for hydrogen bonding, π-stacking, and hydrophobic interactions underpins its broad target engagement profile [1] [4].
Boronic acids and their ester derivatives constitute a transformative chemotype in oncology, primarily due to their unique reversible covalent binding mechanism with biological nucleophiles. The sp²-hybridized boron atom forms electron-deficient empty p-orbitals, enabling dynamic interactions with serine, threonine, or tyrosine residues in enzymatic active sites [6] [9]. This property is exemplified by the proteasome inhibitor bortezomib, which established boronic acids as clinically validated pharmacophores [7].
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety—a cyclic boronic ester—confers distinct advantages in drug development:
Table 2: Key Physicochemical and Pharmacological Properties of Boronic Acid Derivatives
Property | Boronic Acids | Boronic Esters | Significance in Drug Design |
---|---|---|---|
Reactivity with Water | High (Rapid equilibrium) | Low (Controlled hydrolysis) | Reduces off-target hydration |
Lipophilicity (LogP) | -0.5 to 1.2 | 1.8 to 3.5 | Enhances blood-brain barrier penetration |
Synthetic Utility | Limited by protodeboronation | Compatible with Pd-catalyzed coupling | Facilitates complex molecule assembly |
Target Residence Time | Minutes to hours | Hours to days | Prolongs pharmacological effects |
In quinazoline hybrids, boronic esters enable dual targeting strategies. For instance, incorporation at the quinazoline C-5 position (electron-rich aromatic site) directs interactions with ATP-binding clefts of kinases, while maintaining the core's affinity for DNA repair enzymes [3] [8]. Molecular modeling confirms that the boronic ester's tetrahedral geometry mimics phosphate transition states, particularly relevant for phosphatidylinositol 3-kinase inhibition [5] [6].
Oncogenic signaling cascades exhibit compensatory cross-activation, necessitating simultaneous inhibition of nodal regulators. The Aurora A/phosphoinositide 3-kinase/Bromodomain Containing Protein 4 axis represents a synthetically lethal triad in epithelial cancers:
Table 3: Pathway Interconnections in Oncogenic Signaling
Pathway Crosstalk | Functional Consequence | Therapeutic Vulnerability |
---|---|---|
Aurora A stabilizes Phosphoinositide 3-Kinase alpha | Enhances Akt phosphorylation and cell survival | Combined inhibition induces apoptosis |
Bromodomain Containing Protein 4 regulates Phosphoinositide 3-Kinase transcription | Sustains pathway activation post-receptor inhibition | Dual blockade prevents adaptive resistance |
Phosphoinositide 3-Kinase activates Aurora A via PDK1 | Promotes chromosomal instability and aneuploidy | Co-targeting suppresses metastasis |
Quinazoline-boronic esters are uniquely positioned to co-target these pathways. The quinazolin-2-amine motif binds Aurora A's hinge region (hydrogen bonding with Ala213), while the boronic ester engages phosphoinositide 3-kinase's catalytic lysine (Lys802) [3] [5]. Bromodomain Containing Protein 4 inhibition is achieved through hydrophobic occupation of the ZA channel, facilitated by the planar quinazoline ring [8]. Compound 9a exemplifies this strategy, exhibiting half maximal inhibitory concentration values of 10.19 nM (Aurora A), 13.12 nM (phosphoinositide 3-kinase alpha), and 0.28 μM (Bromodomain Containing Protein 4) in enzymatic assays [3].
Synthetic lethality principles further validate this approach: Bromodomain Containing Protein 4 knockdown elevates homologous recombination deficiency scores by suppressing C-terminal binding protein interacting protein expression, sensitizing breast cancer susceptibility gene wild-type tumors to poly(ADP-ribose) polymerase inhibitors [8]. Analogously, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine derivatives exploit Bromodomain Containing Protein 4-mediated DNA repair attenuation to enhance phosphoinositide 3-Kinase/Aurora A inhibition efficacy [2] [8]. This multi-target paradigm represents a frontier in overcoming compensatory resistance mechanisms in oncology.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1